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Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy,
fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many
aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and
energy production. This voracious consumption of glutamine by cancer cells depletes it from
the TME, impairing the function of anti-tumor immune cells. Sirpiglenastat (DRP-104) is an
investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist
6-diazo-5-o0xo-L-norleucine (DON).[1][2][3] By inhibiting multiple key glutamine-utilizing
enzymes, Sirpiglenastat enacts a dual anti-cancer strategy: it directly targets tumor cell
metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-
active state. This guide provides an in-depth technical overview of the mechanisms, preclinical
data, and experimental methodologies related to Sirpiglenastat's role in TME remodeling.

Mechanism of Action: Tumor-Targeted Glutamine
Antagonism

Sirpiglenastat is an inactive prodrug designed for preferential activation within the tumor.[2][4]
This design mitigates the systemic toxicity that limited the clinical development of its active
moiety, DON. Once in the tumor, Sirpiglenastat is converted to DON, which acts as an
irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate.
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This broad antagonism disrupts numerous metabolic pathways essential for the survival and
proliferation of cancer cells.
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Caption: Sirpiglenastat is preferentially activated to DON within the TME.
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By blocking these enzymes, Sirpiglenastat simultaneously induces direct tumor cell
cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from
immunosuppression to robust anti-tumor immunity.

Direct Anti-Tumor Effects via Metabolic Disruption

Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-
essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active
metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

¢ Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.

» Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and
CTPS, crippling de novo purine and pyrimidine biosynthesis.

o Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis),
and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted
tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical
models.
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Caption: DON broadly inhibits key glutamine-utilizing enzymes.

Remodeling the Tumor Microenvironment

Sirpiglenastat's most profound effects are observed in its comprehensive remodeling of the
TME. By alleviating the metabolic competition for glutamine and altering the secretome of
tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-
tumor immune response.

Metabolic Reprogramming of the TME

Metabolomic profiling of tumors treated with Sirpiglenastat reveals a significant shift away
from an immunosuppressive metabolic landscape. Key changes include:

o Decreased Immunosuppressive Metabolites: Treatment leads to a marked reduction in
kynurenine (a product of tryptophan catabolism known to inhibit T-cell function),
prostaglandin E2 (PGEZ2), and adenosine, all of which contribute to immune suppression.

 Altered Nutrient Availability: By inhibiting glutamine consumption by tumor cells,
Sirpiglenastat increases its availability for immune cells, which is critical for their activation
and function.

Enhancement of Anti-Tumor Immune Infiltration and
Function

Flow cytometry and gene expression analyses of tumors from Sirpiglenastat-treated animals
consistently show a dramatic influx and activation of effector immune cells.

 Increased Effector Cells: Treatment significantly increases the infiltration of tumor-infiltrating
leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.

o Enhanced T-Cell Proliferation and Reduced Exhaustion: Infiltrating CD8+ T-cells exhibit
higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene
expression profiling confirms a decrease in T-cell exhaustion-related genes.
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+ Macrophage Polarization: Sirpiglenastat promotes the polarization of tumor-associated
macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor

M1 phenotype.

+ Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is
observed in the TME following treatment.

Sirpiglenastat (DRP-104)
Administration

in TME

Metabolid Shift \
\

t Glutamine for Tumor Cell
Immune Cells Metabolic Stress

Caroad Glutamine Antagonism)

| Immunosuppressive
Metabolites
(Kynurenine, PGE2)

=\
Y / \Immme WOI\\\

1 CD8+ T-Cell & NK Cell M2 - M1 Macrophage
Infiltration & Proliferation Polarization

\/

Pro-Inflammatory, Anti-Tumor
Microenvironment

Synergy with
Checkpoint Inhibitors

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10857805?utm_src=pdf-body
https://www.benchchem.com/product/b10857805?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Caption: Sirpiglenastat remodels the TME via metabolic and immune shifts.

Modulation of Cytokine Profile

Sirpiglenastat treatment alters the cytokine milieu within the TME, reducing factors that
promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model,
Sirpiglenastat monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6,
MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key
anti-tumor cytokine IFN-y was observed.

Quantitative Preclinical Data

The anti-tumor efficacy and TME-remodeling effects of Sirpiglenastat have been quantified in
multiple syngeneic mouse models.

ble 1: Sinale- ~ ombination T i

Tumor Model

Mouse Strain

Treatment &
Dose (s.c.)

Outcome

Source

MC38 Colon

C57BL/6

DRP-104 (0.5 to

96% to 101%

1.4 mg/kg) TGI
) Median Survival:
MC38 Colon C57BL/6 Vehicle Control
13 days
DRP-104 (0.5 to Median Survival:
MC38 Colon C57BL/6
1.4 mg/kg) 31-38 days
DRP-104 (0.5 90% TGl at Day
CT26 Colon BALB/c
mg/kg, g.d. x5) 12
DRP-104 (0.5 Median Survival:
CT26 Colon BALB/c
mg/kg) 36 days
DRP-104 + anti- Median Survival:
H22 HCC BALB/c
PD-L1 Ab 76.5-94 days
Vehicle / anti-PD-  Median Survival:
H22 HCC BALB/c

L1 Ab alone

27.5/29.5 days
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Table 2: Immunophenotyping Changes in MC38 Tumors

(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

Immune Cell . -

. Change vs. Vehicle Significance Source
Population | Marker
Tumor Infiltrating
Leukocytes (TILs - Increased p <0.001
CDA45+)
CD3+ T-Cells Increased p <0.001
CD8+ T-Cells Increased p <0.001
Ki67+ in CD8+ T-Cells  Increased p < 0.001
NK Cells (NK1.1+

Increased p <0.05

CD335+)

M1/M2 Macrophage

) Significantly Increased p < 0.001
Ratio

PD-L1+ on Tumor

Decreased p<0.01
Cells

Synergy with Immune Checkpoint Inhibitors

The TME remodeling induced by Sirpiglenastat, particularly the influx of activated T-cells and
the reduction of immunosuppressive factors, creates a favorable environment for immune
checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when Sirpiglenastat is
combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination
leads to improved tumor control, significantly enhanced survival, and the establishment of long-
term durable cures and immune memory.

Clinical Development

Sirpiglenastat (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical
trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody
atezolizumab in patients with advanced solid tumors. The study is particularly focused on
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patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11)
that are known to drive glutamine addiction.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The
following protocols are summarized from published studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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